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molecular formula C5H6ClNS B1582564 4-(chloromethyl)-2-methyl-1,3-thiazole CAS No. 39238-07-8

4-(chloromethyl)-2-methyl-1,3-thiazole

Cat. No. B1582564
M. Wt: 147.63 g/mol
InChI Key: AQBBZYVPKBIILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07291449B2

Procedure details

According to the description in J. Heterocyclic Chem., 1979, 16, 1563, 4-chloromethyl-2-methylthiazole was synthesized with 1,3-dichloroacetone and thioacetamide as starting materials. The above-obtained 4-chloromethyl-2-methylthiazole was converted to a 4-hydroxymethyl body by dilute sulfuric acid, and then introduced into a 4-formyl body by oxidation of manganese dioxide (yield to this point: 62%). 5-Ethoxycarbonyl-2-methylpyrrolo[3,2-d]thiazole was obtained by making ethyl azidoacetate act on the above product in the presence of sodium ethoxide and further heating in xylene (yield: 31%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-formyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](CCl)=[O:4].[C:7]([NH2:10])(=[S:9])[CH3:8].[Cl:11][CH2:12][C:13]1[N:14]=[C:15]([CH3:18])[S:16][CH:17]=1.S(=O)(=O)(O)[OH:20]>[O-2].[O-2].[Mn+4]>[Cl:11][CH2:12][C:13]1[N:14]=[C:15]([CH3:18])[S:16][CH:17]=1.[CH2:3]([O:4][C:12]([C:13]1[N:14]=[C:15]2[C:18](=[N:10][CH:7]([CH3:8])[S:9]2)[CH:17]=1)=[O:20])[CH3:2] |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)CCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=S)N
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1N=C(SC1)C
Step Four
Name
4-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
4-formyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
yield to this point

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(SC1)C
Name
Type
product
Smiles
C(C)OC(=O)C1=CC2=NC(SC2=N1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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